

An In-depth Technical Guide to Tetracyclohexyltin (CAS 1449-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetracyclohexyltin	
Cat. No.:	B073449	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetracyclohexyltin** (CAS 1449-55-4), a tetraorganotin compound. The document details its physicochemical properties, a plausible synthesis protocol, and predicted spectroscopic data. Additionally, it explores its potential applications, including its role as an ionophore, and discusses the general biological activities and toxicological profile characteristic of organotin compounds.

Core Compound Information

Tetracyclohexyltin, also known as tetracyclohexylstannane, is an organometallic compound consisting of a central tin atom bonded to four cyclohexyl groups. Its bulky and lipophilic nature influences its physical properties and potential applications.

Table 1: Physicochemical Properties of **Tetracyclohexyltin**



Property	Value	Source
CAS Number	1449-55-4	N/A
Molecular Formula	C24H44Sn	N/A
Molecular Weight	451.32 g/mol	N/A
Appearance	White solid	N/A
Melting Point	241-250°C	N/A
Boiling Point	476.6°C at 760 mmHg (Predicted)	N/A
Solubility	Sparingly soluble in water (8.1 \times 10 ⁻⁹ g/L at 25°C). Soluble in organic solvents.	N/A
Density	Predicted to be around 1.2 g/cm³	N/A

Synthesis Protocol

The synthesis of **tetracyclohexyltin** is most effectively achieved through the reaction of a cyclohexyl Grignard reagent with tin(IV) chloride. This method is a standard approach for the formation of tin-carbon bonds.[1][2] While a specific, optimized protocol for **tetracyclohexyltin** is not readily available in the literature, the following procedure is based on established methods for the synthesis of tetraalkyltin compounds.[1][2][3]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize **tetracyclohexyltin** from cyclohexylmagnesium halide and tin(IV) chloride.

Materials:

- Magnesium turnings
- Cyclohexyl halide (bromide or chloride)



- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (for initiation)
- Tin(IV) chloride (SnCl₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate or magnesium sulfate
- Hexane or similar non-polar solvent for recrystallization

Procedure:

- Preparation of the Grignard Reagent:
 - Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
 - Place magnesium turnings in the flask.
 - Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
 - Prepare a solution of cyclohexyl halide in anhydrous ether or THF in the dropping funnel.
 - Add a small portion of the cyclohexyl halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine and gently warm the flask.
 - Once the reaction has started, add the remaining cyclohexyl halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Reaction with Tin(IV) Chloride:



- Cool the freshly prepared cyclohexylmagnesium halide solution in an ice/water bath.
- Prepare a solution of tin(IV) chloride in anhydrous ether or THF in a dropping funnel.
- Add the SnCl₄ solution dropwise to the stirred Grignard reagent. A molar ratio of slightly over 4:1 of the Grignard reagent to SnCl₄ is recommended to ensure complete substitution and favor the formation of the tetra-substituted product.
- Maintain a low temperature during the addition to control the exothermic reaction. A thick,
 white precipitate of magnesium salts will form.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer two to three times with diethyl ether.
 - Combine all organic layers and wash with brine.
 - o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude tetracyclohexyltin by recrystallization from a suitable solvent such as hexane or ethanol to yield a white solid.

Diagram of the Synthesis Workflow:





Click to download full resolution via product page

Caption: Workflow for the synthesis of Tetracyclohexyltin.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **tetracyclohexyltin** is not readily available, the following data is predicted based on the analysis of analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for Tetracyclohexyltin



Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
¹ H NMR	1.0 - 2.0	Multiplet	The protons of the cyclohexyl rings would appear as a complex set of overlapping multiplets in the aliphatic region.[4][5] [6] The protons on the carbon directly attached to the tin atom (α-protons) would likely be the most downfield within this range.
¹³ C NMR	25 - 40	Multiple signals	Due to the symmetry of the molecule, four distinct signals are expected for the cyclohexyl carbons. The carbon directly bonded to tin (C1) would be the most deshielded. The expected chemical shift ranges are approximately: C1 (α to Sn): 35-40 ppm; C2/C6: 28-33 ppm; C3/C5: 26-29 ppm; C4: 25-28 ppm.[7][8]
¹¹⁹ Sn NMR	-150 to -100	Singlet	For tetra-coordinated tin (IV) compounds (R ₄ Sn), the chemical shift is typically in the



upfield region relative to the standard (tetramethyltin).[10] [11][12][13][14] The exact shift would be influenced by the solvent.

Infrared (IR) Spectroscopy

The IR spectrum of **tetracyclohexyltin** is expected to be dominated by the vibrations of the cyclohexyl groups.

Table 3: Predicted IR Absorption Bands for Tetracyclohexyltin

Wavenumber (cm ⁻¹)	Vibration	Intensity
2950 - 2845	C-H stretching (in -CH ₂ -groups)	Strong
1480 - 1440	C-H scissoring (in -CH ₂ -groups)	Medium
~500 - 600	Sn-C stretching	Medium to Weak

The spectrum would be characterized by the absence of bands associated with common functional groups (e.g., O-H, C=O, C=C).[15][16][17][18][19]

Mass Spectrometry (MS)

The mass spectrum of **tetracyclohexyltin** under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 451 (for the most abundant tin isotope, 120 Sn). The fragmentation pattern would be characterized by the successive loss of cyclohexyl radicals (C₆H₁₁•, mass = 83).[20][21][22][23][24]

Table 4: Predicted Key Fragments in the Mass Spectrum of **Tetracyclohexyltin**



m/z	Proposed Fragment
451	[Sn(C ₆ H ₁₁) ₄] ⁺ (Molecular Ion)
368	[Sn(C ₆ H ₁₁) ₃] ⁺
285	[Sn(C ₆ H ₁₁) ₂] ⁺
202	[Sn(C ₆ H ₁₁)] ⁺
120	[Sn]+
83	[C ₆ H ₁₁] ⁺

Applications and Experimental Protocols Ion-Selective Electrodes

Tetracyclohexyltin has been reported to be used as an ionophore in the construction of a highly selective salicylate sensor. An ionophore is a lipid-soluble molecule that can bind to and transport ions across a membrane. In an ion-selective electrode (ISE), the ionophore is incorporated into a polymeric membrane, which then develops a potential that is proportional to the activity of the target ion in a sample solution.

While the specific research article detailing this application was not retrieved, a general protocol for the fabrication of a polymer membrane ISE is provided below.

Objective: To construct a potentiometric sensor for salicylate ions using **tetracyclohexyltin** as an ionophore.

Materials:

- Tetracyclohexyltin (ionophore)
- High molecular weight polyvinyl chloride (PVC)
- A plasticizer (e.g., o-nitrophenyl octyl ether, NPOE)
- A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)



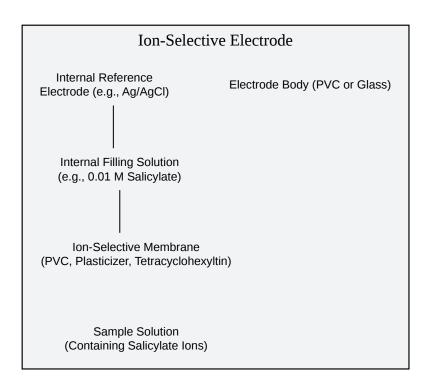
- Tetrahydrofuran (THF), freshly distilled
- An electrode body (e.g., a PVC or glass tube)
- An internal reference electrode (e.g., Ag/AgCl)
- An internal filling solution (e.g., 0.01 M sodium salicylate and 0.1 M NaCl)

Procedure:

- Membrane Cocktail Preparation:
 - In a small glass vial, dissolve precise amounts of PVC, the plasticizer, tetracyclohexyltin, and the lipophilic salt in THF. A typical composition might be (by weight %): 33% PVC,
 65% plasticizer, 1% tetracyclohexyltin, and 1% lipophilic salt.
 - Stir the mixture until all components are fully dissolved and the solution is homogeneous.
- Membrane Casting:
 - Pour the membrane cocktail into a flat, glass ring or petri dish placed on a level surface.
 - Allow the THF to evaporate slowly over 24-48 hours in a dust-free environment. This will result in the formation of a flexible, transparent membrane.
- Electrode Assembly:
 - Cut a small disc from the cast membrane.
 - Fix the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive.
 - Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
 - Insert the internal Ag/AgCl reference electrode into the filling solution.
 - Condition the assembled ISE by soaking it in a 0.01 M sodium salicylate solution for several hours before use.



Diagram of a Polymer Membrane Ion-Selective Electrode:



Click to download full resolution via product page

Caption: Schematic of an ion-selective electrode.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of **tetracyclohexyltin** are scarce. However, the toxicological profile can be inferred from the extensive research on other organotin compounds, particularly tri- and di-substituted tins.[25][26][27][28][29] The toxicity of organotins is generally dependent on the number and nature of the organic groups attached to the tin atom.[30][31] While tetraorganotins like **tetracyclohexyltin** are often considered less toxic than their tri- and di-substituted counterparts, they can be metabolized in vivo to more toxic species.

General Mechanism of Toxicity





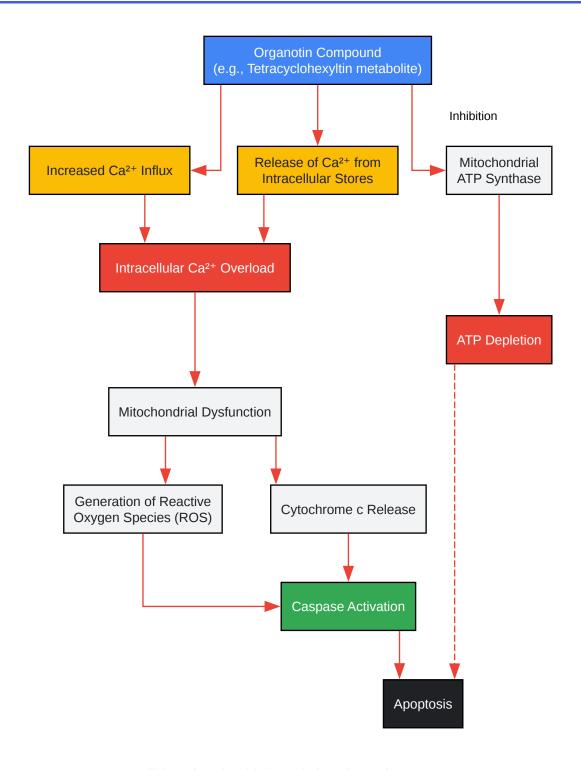


The primary mechanisms of organotin toxicity involve disruption of mitochondrial function and induction of apoptosis.[25][26][27][28][29][32][33][34][35]

- Inhibition of Mitochondrial ATP Synthase: Organotin compounds are potent inhibitors of F₀F₁-ATP synthase, the enzyme complex responsible for the majority of cellular ATP production.
 [32][33][35][36] They are thought to interact with the F₀ part of the complex, which functions as a proton channel, thereby disrupting the proton motive force necessary for ATP synthesis.
 [32][33] This leads to a depletion of cellular energy.
- Induction of Apoptosis: Organotins can trigger programmed cell death (apoptosis) in various cell types.[25][26][27][28][29] This is often mediated by an increase in intracellular calcium concentration ([Ca²+]i), which results from both influx from the extracellular space and release from intracellular stores.[25][26] The sustained elevation of [Ca²+]i can lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), the release of cytochrome c, and the activation of caspases, which are key executioners of the apoptotic pathway.[26]

Diagram of a Potential Signaling Pathway for Organotin-Induced Apoptosis:





Click to download full resolution via product page

Caption: A generalized signaling pathway for organotin-induced apoptosis.

Conclusion

Tetracyclohexyltin (CAS 1449-55-4) is a tetraorganotin compound with potential applications in areas such as chemical sensing. While specific experimental data on this compound is



limited, its properties and reactivity can be largely understood through the well-established chemistry of organotin compounds. Its synthesis is achievable through standard Grignard methodology. The biological activity is presumed to align with that of other organotins, primarily involving mitochondrial toxicity and the induction of apoptosis. Further research is warranted to fully characterize this compound and explore its potential in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN1962670A Tetrabutyl tin preparation method Google Patents [patents.google.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]
- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scielo.br [scielo.br]
- 10. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 11. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 12. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

Foundational & Exploratory



- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands Organic Chemistry I [kpu.pressbooks.pub]
- 18. IR Spectrum and Characteristic Absorption Bands Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Fragmentation (mass spectrometry) Wikipedia [en.wikipedia.org]
- 22. whitman.edu [whitman.edu]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. m.youtube.com [m.youtube.com]
- 25. Organotin compounds induce calcium overload and apoptosis in PC12 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. Toxicity and health effects of selected organotin compounds: a review PMC [pmc.ncbi.nlm.nih.gov]
- 32. The ion channel of F-ATP synthase is the target of toxic organotin compounds PMC [pmc.ncbi.nlm.nih.gov]
- 33. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas PMC [pmc.ncbi.nlm.nih.gov]
- 34. eurekaselect.com [eurekaselect.com]
- 35. researchgate.net [researchgate.net]



- 36. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetracyclohexyltin (CAS 1449-55-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073449#tetracyclohexyltin-cas-number-1449-55-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com